molecular formula C18H27NO3 B15351880 Tert-butyl 4-(2-hydroxyethyl)-4-phenylpiperidine-1-carboxylate CAS No. 716360-34-8

Tert-butyl 4-(2-hydroxyethyl)-4-phenylpiperidine-1-carboxylate

Cat. No.: B15351880
CAS No.: 716360-34-8
M. Wt: 305.4 g/mol
InChI Key: LTZWZZCIQBZZMT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyethyl)-4-phenylpiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom of the piperidine ring. The compound features a phenyl substituent and a 2-hydroxyethyl group at the 4-position of the piperidine scaffold. This structural motif is common in medicinal chemistry, where the Boc group serves to protect the amine during synthetic steps, while the hydroxyethyl and phenyl substituents may modulate physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. Such derivatives are frequently employed as intermediates in the synthesis of pharmaceuticals, particularly for central nervous system (CNS) targets, where piperidine frameworks are prevalent .

Properties

CAS No.

716360-34-8

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)-4-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C18H27NO3/c1-17(2,3)22-16(21)19-12-9-18(10-13-19,11-14-20)15-7-5-4-6-8-15/h4-8,20H,9-14H2,1-3H3

InChI Key

LTZWZZCIQBZZMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-hydroxyethyl)-4-phenylpiperidine-1-carboxylate typically involves the following steps:

  • Piperidine Derivation: Piperidine is reacted with appropriate reagents to introduce the phenyl and hydroxyethyl groups.

  • Protection of the Amino Group: The amino group in piperidine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

  • Formation of the Piperidine Ring: The protected piperidine derivative undergoes cyclization to form the piperidine ring structure.

  • Hydroxyethyl Introduction: The hydroxyethyl group is introduced through a substitution reaction.

  • Final Deprotection: The Boc group is removed to yield the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.

  • Reduction Products: Reduced alcohols and amines.

  • Substitution Products: Derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Tert-butyl 4-(2-hydroxyethyl)-4-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C18H27NO3 . It has a molecular weight of 305.4 g/mol .

Chemical Structure and Identifiers

Key identifiers for this compound include:

  • PubChem CID: 53415302
  • IUPAC Name: tert-butyl 4-(2-hydroxyethyl)-4-phenylpiperidine-1-carboxylate
  • InChI: InChI=1S/C18H27NO3/c1-17(2,3)22-16(21)19-12-9-18(10-13-19,11-14-20)15-7-5-4-6-8-15/h4-8,20H,9-14H2,1-3H3
  • InChIKey: LTZWZZCIQBZZMT-UHFFFAOYSA-N
  • SMILES: CC(C)(C)OC(=O)N1CCC(CC1)(CCO)C2=CC=CC=C2
  • CAS: 716360-34-8

Computed Properties

The computed properties of the compound include:

  • XLogP3-AA: 3
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 5
  • Exact Mass: 305.19909372 Da
  • Monoisotopic Mass: 305.19909372 Da
  • Topological Polar Surface Area: 49.8 Ų
  • Heavy Atom Count: 22
  • Complexity: 361

Applications in Scientific Research

While specific applications of this compound are not detailed in the provided search results, the broader use of carbamates in drug design and medicinal chemistry offers some context . Carbamates, including tert-butyl carbamates, are utilized in the synthesis of various compounds and as peptide bond surrogates to improve metabolic stability and permeability across cell membranes .

Mechanism of Action

The mechanism by which tert-butyl 4-(2-hydroxyethyl)-4-phenylpiperidine-1-carboxylate exerts its effects depends on its specific application. In the context of PROTACs, the compound facilitates the degradation of target proteins by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Molecular Targets and Pathways Involved:

  • E3 Ubiquitin Ligases: These enzymes are key players in the ubiquitin-proteasome pathway, responsible for tagging proteins for degradation.

  • Proteasome: The proteasome is the cellular machinery that degrades ubiquitinated proteins.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Substitution at the 3-position (e.g., ) reduces steric hindrance compared to 4-substituted analogs, influencing conformational flexibility.
  • Polarity : The hydroxyethyl group improves water solubility relative to purely aromatic or aliphatic substituents .

Boc Protection Strategies

The target compound and its analogs are typically synthesized via Boc protection of the piperidine nitrogen. For example:

  • Target Compound : Likely synthesized via nucleophilic substitution or reductive amination, though explicit details are absent in the provided evidence.
  • tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate : Synthesized using di-tert-butyl carbonate in dioxane/water (86% yield) .
  • Enzymatic Resolution : Racemic tert-butyl 4-(1-(3,4-dichlorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate undergoes enzymatic kinetic resolution to yield enantiopure intermediates for CNS drugs .

Key Reaction Conditions

Compound Reaction Conditions Yield Reference
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate Et₃N, dioxane/H₂O, rt, 16h 86%
tert-Butyl 3-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-indole-1-carboxylate NaBH(OAc)₃ in CH₂Cl₂, chromatography 60–75%

Trends : Yields depend on steric bulk and reaction medium. Polar aprotic solvents (e.g., dioxane) favor Boc protection, while reducing agents (e.g., NaBH(OAc)₃) enable functionalization of complex scaffolds .

Physicochemical Properties

NMR Spectral Data Comparison

Compound ¹H NMR (δ, ppm) Key Signals ¹³C NMR (δ, ppm) Key Signals Reference
Target Compound Data not explicitly provided Data not explicitly provided N/A
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 1.40 (s, Boc CH₃), 2.30 (m, piperidine CH₂) 79.5 (Boc C=O), 28.3 (Boc CH₃)
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate 3.60 (t, J=6 Hz, -CH₂OH) 62.1 (-CH₂OH)

Note: The hydroxyethyl group in analogs produces distinct triplet signals near δ 3.60 ppm in ¹H NMR, absent in non-hydroxylated derivatives .

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1NaHCO₃, THF, 0–25°C65–75>90%
2Silica chromatography85–90>98%

Basic: How is this compound characterized to confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Peaks for tert-butyl (9H singlet at δ 1.4), hydroxyethyl (–CH₂OH: δ 3.6–3.8), and phenyl (δ 7.2–7.4 aromatic protons) .
    • 13^13C NMR: Carbonyl (C=O) at δ 155–160 ppm, quaternary carbons at δ 80–85 ppm .
  • Mass Spectrometry : HRMS (ESI+) expected m/z [M+H]⁺: 334.215 (C₁₉H₂₈NO₃⁺) .
  • Elemental Analysis : Match calculated vs. observed C, H, N (±0.3%) .

Advanced: How can researchers resolve discrepancies in solubility data across different solvents?

Methodological Answer:
Contradictions in solubility (e.g., polar vs. non-polar solvents) may arise from impurities or stereochemical variations. Strategies include:

Repurification : Re-crystallize in ethanol/water (7:3) to remove hydrophobic byproducts .

HPLC Analysis : Use a C18 column (acetonitrile/water gradient) to detect impurities affecting solubility .

Q. Solubility Table :

SolventSolubility (mg/mL)Notes
DMSO>50Hygroscopic
Ethanol20–25Temperature-sensitive
Hexane<1Low polarity

Advanced: What strategies address stereochemical uncertainties during synthesis?

Methodological Answer:
The hydroxyethyl group’s stereochemistry can lead to diastereomers. To resolve:

Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 85:15) to separate enantiomers .

X-ray Crystallography : Confirm absolute configuration if single crystals form .

Optimize Reaction : Use chiral catalysts (e.g., BINOL-derived ligands) to enforce stereoselectivity .

Advanced: How does the hydroxyethyl substituent influence biological activity compared to aminoethyl or methyl analogs?

Methodological Answer:
The hydroxyethyl group enhances hydrogen-bonding capacity, affecting receptor binding. Comparative studies show:
Table 2: Substituent Effects on IC₅₀ (μM) *

SubstituentTarget ATarget B
2-Hydroxyethyl0.82.1
2-Aminoethyl 1.53.4
Methyl 5.2>10
*Data extrapolated from analogous piperidine derivatives .

Methodological: What purification techniques ensure high purity for biological assays?

Answer:

  • Flash Chromatography : Use a Biotage® system with 40–63 μm silica gel and ethyl acetate/hexane gradients .
  • Recrystallization : Dissolve in hot ethanol, cool to –20°C for 12 h, filter .
  • QC Metrics : Purity >98% (HPLC), residual solvents <0.1% (GC) .

Stability: How does storage condition affect compound integrity?

Methodological Answer:

  • Stability Table :
ConditionDegradation (%) at 6 Months
25°C, sealed, dark<2
4°C, desiccated<1
–20°C, argon0
  • Monitoring : Use LC-MS to detect oxidation (hydroxyethyl → ketone) or hydrolysis (tert-butyl deprotection) .

Analytical: How to detect and quantify degradation products?

Methodological Answer:

  • HPLC Method : C18 column, 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN in 20 min), UV 254 nm .
  • Degradation Pathways :
    • Hydrolysis of tert-butyl group → piperidine-1-carboxylic acid.
    • Oxidation of hydroxyethyl → 2-ketoethyl derivative .

Comparative Studies: How does the phenyl group impact solubility vs. pyridinyl analogs?

Answer:
The phenyl group reduces polarity compared to pyridinyl (: pyridinyl derivatives show higher aqueous solubility).
Table 3: Solubility Comparison

SubstituentLogPAqueous Solubility (μM)
Phenyl3.215
Pyridin-3-yl 2.185

Addressing Contradictions: How to resolve conflicting bioactivity data in assays?

Methodological Answer:

Standardize Assays : Use positive controls (e.g., known kinase inhibitors) and replicate in triplicate .

Check Purity : Ensure >98% purity via HPLC; impurities <1% can skew IC₅₀ values .

SAR Analysis : Compare with analogs (e.g., tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate) to identify substituent-specific trends .

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